molecular formula C9H17BrO2 B13994218 Propan-2-yl 2-bromohexanoate CAS No. 5445-21-6

Propan-2-yl 2-bromohexanoate

Cat. No.: B13994218
CAS No.: 5445-21-6
M. Wt: 237.13 g/mol
InChI Key: VJVQVUOTLKQHCD-UHFFFAOYSA-N
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Description

Propan-2-yl 2-bromohexanoate is an organic ester derivative of 2-bromohexanoic acid, where the hydroxyl group of the carboxylic acid is replaced by an isopropoxy group. Its molecular formula is C₉H₁₅BrO₂, with a molecular weight of 235.1 g/mol. The isopropyl ester group enhances hydrophobicity compared to shorter-chain esters (e.g., methyl or ethyl), influencing its solubility and volatility.

Properties

CAS No.

5445-21-6

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

propan-2-yl 2-bromohexanoate

InChI

InChI=1S/C9H17BrO2/c1-4-5-6-8(10)9(11)12-7(2)3/h7-8H,4-6H2,1-3H3

InChI Key

VJVQVUOTLKQHCD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-bromohexanoate can be synthesized through the esterification of 2-bromohexanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-bromohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-bromohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Propan-2-yl 2-bromohexanoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new bonds with different nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of different products .

Comparison with Similar Compounds

Key Compounds for Comparison

Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate () Molecular Formula: C₇H₁₈NO₃P Molecular Weight: 195.2 g/mol Substituents: Phosphonamidoate group, hydroxyethyl, and methyl groups. Applications: Likely used in organophosphorus chemistry or as a precursor for nerve agent analogs due to its phosphonamidoate structure.

Propan-2-yl (2S)-2,6-bis(propan-2-ylamino)hexanoate () Molecular Formula: C₁₆H₃₂N₂O₂ (inferred from IUPAC name) Molecular Weight: ~284.4 g/mol Substituents: Two isopropylamino groups at positions 2 and 6 of the hexanoate chain. Applications: Potential use in chiral synthesis or as a ligand due to its stereospecific amino groups.

Methyl 2-bromohexanoate (hypothetical analog) Molecular Formula: C₇H₁₁BrO₂ Molecular Weight: 207.1 g/mol Substituents: Methyl ester group. Applications: Simpler bromoester with higher volatility than isopropyl derivatives.

Data Table: Structural and Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound C₉H₁₅BrO₂ 235.1 Bromine at C2, isopropyl ester High reactivity in SN2 reactions; hydrophobic alkylating agent
Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate C₇H₁₈NO₃P 195.2 Phosphonamidoate, hydroxyethyl Organophosphorus applications (e.g., agrochemicals)
Propan-2-yl (2S)-2,6-bis(propan-2-ylamino)hexanoate C₁₆H₃₂N₂O₂ 284.4 Bis-isopropylamino groups Chiral synthesis, ligand in coordination chemistry
Methyl 2-bromohexanoate C₇H₁₁BrO₂ 207.1 Bromine at C2, methyl ester Faster hydrolysis than bulkier esters; lab-scale alkylation

Reactivity and Stability

  • This compound: The bromine atom at C2 facilitates nucleophilic substitution (e.g., with amines or thiols), while the isopropyl group reduces water solubility compared to methyl esters. Its stability is moderate, with degradation likely under basic or nucleophilic conditions.
  • Phosphonamidoate Analogs (): The phosphorus center enables unique reactivity, such as phosphorylation or hydrolysis resistance, but lacks the leaving-group capability of bromine .

Research Findings and Methodological Considerations

  • Structural Analysis : Crystallographic data for such compounds can be determined using programs like SHELX, which is widely used for small-molecule refinement .
  • Synthetic Challenges: The steric bulk of the isopropyl group in this compound may slow reaction kinetics compared to methyl esters, necessitating optimized conditions (e.g., polar aprotic solvents).
  • Contradictions in Evidence : While the provided compounds ( and ) differ significantly in functional groups, their inclusion highlights how substituent choice dictates application scope.

Biological Activity

Propan-2-yl 2-bromohexanoate, also known as isopropyl 2-bromohexanoate, is an organic compound with the molecular formula C9H17BrO2. It is primarily used in organic synthesis and has garnered interest for its biological activities, particularly in enzyme-catalyzed reactions and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

PropertyValue
CAS No.5445-21-6
Molecular FormulaC9H17BrO2
Molecular Weight237.13 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H17BrO2/c1-4-5-6-8(10)9(11)12-7(2)3/h7-8H,4-6H2,1-3H3
Canonical SMILESCCCCC(C(=O)OC(C)C)Br

Synthesis

This compound is synthesized through the esterification of 2-bromohexanoic acid with isopropanol, typically using a strong acid catalyst like sulfuric acid under reflux conditions to ensure complete conversion. Industrially, continuous flow processes may be employed to enhance yield and efficiency.

The biological activity of this compound is largely attributed to its chemical reactivity:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Hydrolysis : Under acidic or basic conditions, it can hydrolyze to yield 2-bromohexanoic acid and isopropanol.
  • Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Enzyme-Catalyzed Reactions

This compound has been utilized in studies involving enzyme-catalyzed reactions. Its structure allows it to participate in metabolic pathways, providing insights into enzyme mechanisms and substrate specificity.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit antiproliferative properties against various cancer cell lines. For instance, studies on triphenylphosphonium conjugates have shown that certain derivatives can inhibit cancer cell growth effectively while sparing normal cells . The potential for this compound as a precursor for synthesizing biologically active molecules suggests its relevance in drug development.

Case Studies and Research Findings

  • Antiproliferative Activity : A study investigating the antiproliferative effects of various compounds found that derivatives related to this compound could selectively induce apoptosis in human cancer cells while minimally affecting normal cells .
  • Cytotoxicity Assays : In cytotoxicity assays using MTT and Click-iT EdU methods, compounds derived from similar structures demonstrated significant cytotoxic effects against human cancer cell lines such as HST-116 (colon cancer) and A375 (melanoma). These findings highlight the potential of halogenated esters in cancer therapy .
  • Mechanistic Insights : Research into the mechanism of action revealed that compounds with similar structural features could induce mitochondrial depolarization and apoptosis in cancer cells. This suggests that the presence of halogen atoms like bromine enhances their biological activity through specific interactions with cellular components .

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